Bzl,ME-D-ala-ome hcl

Peptide Synthesis Protease Resistance Enzymatic Stability

Standard D-alanine building blocks suffer rapid proteolysis, limiting therapeutic peptide utility. Bzl,ME-D-ala-ome HCl (CAS 168292-71-5) solves this via dual N-benzyl/N-methyl substitution, creating a proteolysis-resistant tertiary amide. • Proteolysis-resistant tertiary amide-ideal for long-term cell culture & in vivo studies • D-configuration & dual N-alkylation enforce backbone conformation for peptidomimetic libraries • High stereoselectivity potential for chiral auxiliary & asymmetric catalyst design

Molecular Formula C12H17NO2*HCl
Molecular Weight 207,27*36,45 g/mole
CAS No. 168292-71-5
Cat. No. B613230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBzl,ME-D-ala-ome hcl
CAS168292-71-5
Molecular FormulaC12H17NO2*HCl
Molecular Weight207,27*36,45 g/mole
Structural Identifiers
SMILESCC(C(=O)OC)N(C)CC1=CC=CC=C1.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-10(12(14)15-3)13(2)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m1./s1
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bzl,ME-D-ala-ome HCl: Overview & Procurement


Bzl,ME-D-ala-ome HCl (N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride; CAS 168292-71-5) is a protected, non-proteinogenic amino acid derivative classified as a D-alanine-based peptidomimetic building block . Its core structure comprises a D-alanine scaffold with N-terminal benzyl and methyl substitutions and a C-terminal methyl ester [1]. These modifications, particularly the combination of N-alkylation and D-stereochemistry, differentiate it from simpler amino acid derivatives for specialized applications in peptide synthesis, medicinal chemistry, and stereochemical studies .

Why Bzl,ME-D-ala-ome HCl Cannot Be Substituted


Substitution with generic N-benzyl-D-alanine methyl ester (lacking N-methylation) or N-methyl-D-alanine methyl ester (lacking N-benzylation) introduces critical functional and stereochemical liabilities that are absent with the dual-substituted Bzl,ME-D-ala-ome HCl [1]. The combined N-benzyl and N-methyl substituents create a sterically hindered, tertiary amine that profoundly alters conformational dynamics, lipophilicity, and protease susceptibility compared to mono-substituted analogs [2]. This unique substitution pattern is essential for applications requiring precise control over peptide backbone conformation and resistance to enzymatic degradation, where simple analogs fail to replicate the required physicochemical and biological profile [3].

Bzl,ME-D-ala-ome HCl: Comparative Evidence


D-Stereochemistry for Metabolic Stability

The D-configuration at the α-carbon of Bzl,ME-D-ala-ome HCl confers resistance to proteolytic degradation by common mammalian proteases, which are stereospecific for L-amino acids [1]. In contrast, the L-isomer (Bzl,ME-L-ala-ome HCl) is readily hydrolyzed in biological media. While direct half-life data for this specific derivative is not available, class-level inference from studies on N-methylated D-amino acid-containing peptides demonstrates a half-life increase of 2- to >10-fold in serum stability assays compared to their L-amino acid counterparts [2]. This inherent stability is a critical procurement criterion for researchers developing peptide therapeutics or probes intended for in vivo or cell-based assays where long-term stability is required [3].

Peptide Synthesis Protease Resistance Enzymatic Stability

Enhanced Lipophilicity via Dual N-Alkylation

Bzl,ME-D-ala-ome HCl features both N-benzyl and N-methyl substituents, creating a tertiary amine with enhanced lipophilicity and a unique conformational profile compared to mono-substituted analogs like N-benzyl-D-alanine methyl ester (Bzl-D-Ala-OMe) or N-methyl-D-alanine methyl ester (Me-D-Ala-OMe) [1]. N-Methylation is known to improve membrane permeability by reducing hydrogen-bonding potential and promoting passive diffusion [2]. While direct experimental logP for this compound is not available in public databases, computational prediction using ChemAxon suggests a logP of approximately 2.1, which is significantly higher than the predicted logP for Bzl-D-Ala-OMe (logP ~1.4) due to the additional methyl group's hydrophobic contribution [3]. This increased lipophilicity directly correlates with enhanced passive membrane permeability in cell-based assays, a critical factor for intracellular target engagement.

Peptidomimetics Physicochemical Properties Drug Design

High Stereoselectivity in Metal Complexes

In a direct comparative study, the stereoselectivity of cobalt(III) Schiff base complexes with N-benzyl-N-methyl-L-alanine (the L-enantiomer of the target compound) was evaluated against its N-methyl-L-alanine and N-benzyl-L-alanine counterparts [1]. The complex with N-benzyl-N-methyl-L-alanine exhibited almost 100% stereoselectivity for the ΛRS-β2-configuration, which was significantly higher than the 93% observed for N-methyl-L-alanine [1]. This demonstrates that the dual N-substitution provides a unique and highly ordered steric environment around the metal center, a property not observed with mono-substituted analogs. This high stereoselectivity is a direct function of the compound's specific substitution pattern and is critical for applications in asymmetric catalysis and chiral resolution [2].

Stereochemistry Metal Complexes Chiral Resolution

Bzl,ME-D-ala-ome HCl: Research & Industrial Applications


Protease-Resistant Peptide Synthesis

Bzl,ME-D-ala-ome HCl is the ideal building block for solid-phase or solution-phase synthesis of peptidomimetics requiring high metabolic stability and defined backbone conformation [1]. Its D-stereochemistry, combined with dual N-alkylation, creates a tertiary amide bond that is inherently resistant to proteolysis, making it superior to L-amino acid or mono-substituted D-alanine derivatives for applications in long-term cell culture or animal models [2]. This is particularly critical for developing peptide-based therapeutics or imaging agents where extended plasma half-life is essential [3].

Chiral Ligands for Asymmetric Catalysis

The near-perfect stereoselectivity demonstrated by this compound's L-enantiomer in metal complex formation suggests its high potential as a precursor for designing chiral auxiliaries or ligands for asymmetric synthesis [1]. By incorporating Bzl,ME-D-ala-ome HCl into a ligand framework, researchers can impose a highly ordered chiral environment around a metal center, enabling the development of catalysts with improved enantiomeric excess (ee) for a range of organic transformations [2].

Cell-Permeable Peptidomimetic Libraries

The dual N-substitution in Bzl,ME-D-ala-ome HCl confers both increased lipophilicity and conformational restriction compared to mono-substituted building blocks, which are desirable features for generating focused peptidomimetic libraries for drug discovery [1]. Libraries constructed with this building block are more likely to yield hits with improved passive membrane permeability and the ability to engage intracellular protein-protein interactions [2]. The defined D-configuration also provides a unique three-dimensional pharmacophore space that is complementary to that of L-amino acid-based libraries, increasing the diversity of the screening collection [3].

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